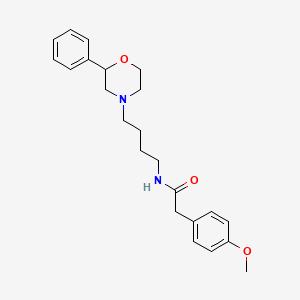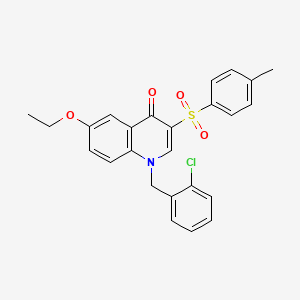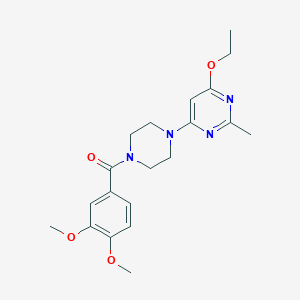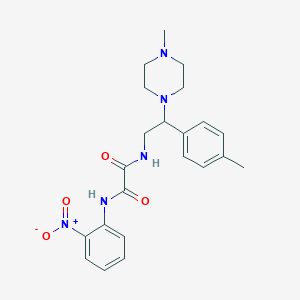
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPBA belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs) and has been shown to exhibit antidepressant and anxiolytic effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide is not fully understood, but it is believed to act by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological processes. By increasing the availability of serotonin in the brain, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide is thought to enhance serotonin signaling and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been shown to exhibit several biochemical and physiological effects in animal models, including increased levels of serotonin and dopamine in the brain, reduced levels of cortisol (a stress hormone), and enhanced neurogenesis (the growth of new neurons). 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has also been shown to improve cognitive function and memory retention in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for serotonin reuptake inhibition. However, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide also has several limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in human clinical trials. Additionally, there is a need for more studies on the safety and efficacy of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, as well as its potential interactions with other drugs and medications. Overall, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide represents a promising avenue for the development of novel antidepressant and anxiolytic drugs, and further research is needed to fully understand its potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide involves several steps, starting with the reaction between 4-methoxyphenylacetic acid and 4-(2-phenylmorpholino)butylamine to form the intermediate product, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide. The intermediate product is then subjected to further purification to obtain the final product, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide. The synthesis method of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been thoroughly studied, and several modifications have been proposed to enhance the yield and purity of the final product.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to exhibit antidepressant and anxiolytic effects in animal models and has been suggested as a potential alternative to traditional antidepressants. 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has also been investigated for its potential neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-11-9-19(10-12-21)17-23(26)24-13-5-6-14-25-15-16-28-22(18-25)20-7-3-2-4-8-20/h2-4,7-12,22H,5-6,13-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKIFDAXPTOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)




![N-(5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2910825.png)


![N-(1-cyanocyclopentyl)-2-[4-[furan-2-ylmethyl(methyl)sulfamoyl]-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B2910829.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910830.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2910831.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2910832.png)
![N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2910834.png)
